N-(4-Fluorobenzyl)cyclohexanamine hydrochloride
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Overview
Description
N-(4-Fluorobenzyl)cyclohexanamine hydrochloride is an organic compound with the molecular formula C13H18FN·HCl and a molecular weight of 243.75 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to a cyclohexanamine moiety, and it is commonly used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride typically involves the reaction of 4-fluorobenzylamine with cyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
N-(4-Fluorobenzyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)cyclohexanamine hydrochloride
- N-(4-Methylbenzyl)cyclohexanamine hydrochloride
- N-(4-Bromobenzyl)cyclohexanamine hydrochloride
Uniqueness
N-(4-Fluorobenzyl)cyclohexanamine hydrochloride is unique due to the presence of the fluorine atom on the benzyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclohexanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPKCTWQDYNIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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